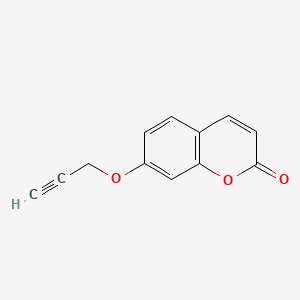
7-(prop-2-yn-1-yloxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(prop-2-yn-1-yloxy)-2H-chromen-2-one is a derivative of benzopyran, a polycyclic organic compound. This compound is known for its unique structural properties, which include a benzopyran ring fused with a propynyloxy group at the 7th position. This structural modification imparts distinct chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one typically involves the reaction of 2H-1-benzopyran-2-one with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(prop-2-yn-1-yloxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propynyloxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Propargyl bromide, potassium carbonate, dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted benzopyran compounds.
Scientific Research Applications
7-(prop-2-yn-1-yloxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and as a corrosion inhibitor for metals and alloys
Mechanism of Action
The mechanism of action of 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: Known for its anti-inflammatory and anti-cancer properties.
2H-1-Benzopyran-2-one, 7-(diethylamino)-: Studied for its potential use in photodynamic therapy.
2H-1-Benzopyran-2-one, 5,7-dimethoxy-: Investigated for its anti-microbial and anti-viral activities.
Uniqueness
7-(prop-2-yn-1-yloxy)-2H-chromen-2-one is unique due to the presence of the propynyloxy group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other benzopyran derivatives and contributes to its specific applications in various fields.
Properties
CAS No. |
67268-42-2 |
|---|---|
Molecular Formula |
C12H8O3 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
7-prop-2-ynoxychromen-2-one |
InChI |
InChI=1S/C12H8O3/c1-2-7-14-10-5-3-9-4-6-12(13)15-11(9)8-10/h1,3-6,8H,7H2 |
InChI Key |
IEHFVZKMAOKFTR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC2=C(C=C1)C=CC(=O)O2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-ethoxy-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B8782043.png)
![7-Phenyl-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B8782051.png)
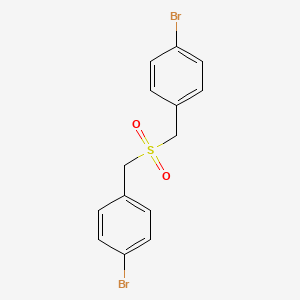
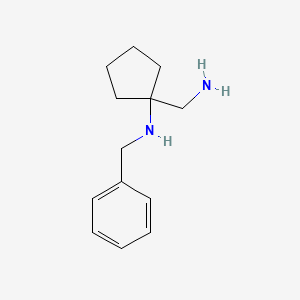
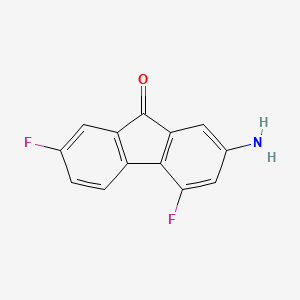
![7-Methylpyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B8782086.png)
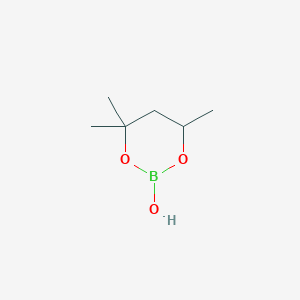
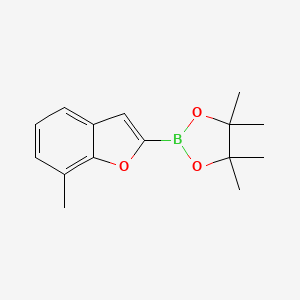
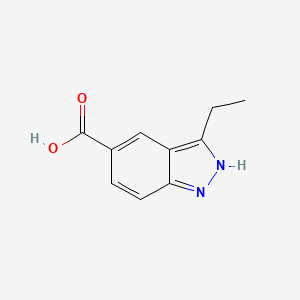
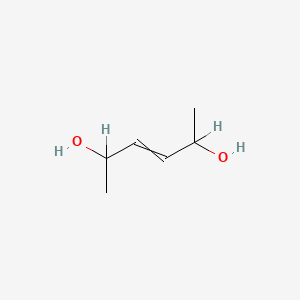
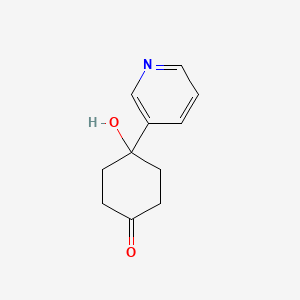
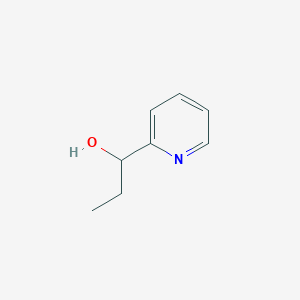
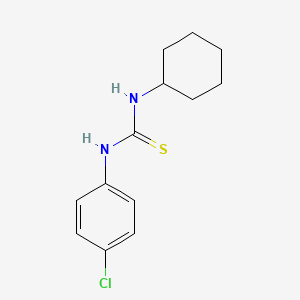
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-(methylthio)-](/img/structure/B8782141.png)
